molecular formula C3H3N3O2 B1665927 6-Azauracil CAS No. 461-89-2

6-Azauracil

Cat. No.: B1665927
CAS No.: 461-89-2
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
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Description

6-Azauracil, also known as 1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic compound that belongs to the class of triazines. It is structurally similar to uracil, a naturally occurring pyrimidine found in RNA. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-azauracil typically involves the cyclization of semicarbazone derivatives. One common method includes the cyclization of semicarbazone of glyoxylic acid using an excess of a trialkyl-silylation agent, followed by acid hydrolysis to yield this compound . Another method involves the reaction of silylated 6-azauracils with appropriate chloroethers to produce non-nucleoside derivatives .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The key steps include the preparation of semicarbazone intermediates, cyclization, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

6-Azauracil has been extensively studied for its potential as an anticancer agent. It acts as an antagonist to uracil, inhibiting nucleic acid synthesis in cancer cells. Research indicates that this compound interferes with the metabolism of nucleotides, thereby reducing the proliferation of cancerous cells.

  • Mechanism of Action : The compound inhibits enzymes involved in nucleotide synthesis, particularly orotidylate decarboxylase and IMP dehydrogenase. This leads to decreased levels of ribonucleotides necessary for RNA synthesis, ultimately affecting cell growth and division .
  • Case Studies : In a study examining yeast mutants, this compound sensitivity was linked to defects in transcription elongation factors, highlighting its role in disrupting normal cellular processes .

Antiviral Activity

This compound has shown promise as an antiviral agent by inhibiting the replication of certain viruses. Its mechanism involves the disruption of viral RNA synthesis.

  • Research Findings : Studies have demonstrated that this compound can inhibit the replication of viruses by competing with uracil for incorporation into viral RNA. This competitive inhibition results in reduced viral load and severity of infection .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against various bacterial strains. It has been identified as an effective agent against specific pathogens by disrupting their nucleic acid metabolism.

  • Microbial Studies : Research has shown that this compound acts as an antagonist to uracil, thereby inhibiting bacterial growth through interference with their nucleic acid synthesis pathways .

Applications in Genetic Research

In genetic studies, this compound is utilized to investigate gene expression and regulation mechanisms. Its ability to inhibit RNA synthesis makes it a useful tool for studying transcriptional processes.

  • Experimental Use : Researchers employ this compound to create conditions that mimic certain genetic defects, allowing for the exploration of gene function and interaction within cellular systems .

Potential in Drug Development

The structural properties of this compound make it a candidate for developing new therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced toxicity.

  • Novel Derivatives : Recent studies have focused on synthesizing N,N-disubstituted derivatives of this compound with improved antioxidant properties. These derivatives are being evaluated for their potential applications in treating oxidative stress-related diseases .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerInhibits nucleic acid synthesis; reduces cancer cell proliferation
AntiviralDisrupts viral RNA synthesis; reduces viral replication
AntimicrobialInhibits bacterial growth through nucleic acid metabolism interference
Genetic ResearchInvestigates gene expression; mimics genetic defects
Drug DevelopmentExplores novel derivatives for therapeutic use

Comparison with Similar Compounds

Uniqueness: 6-Azauracil is unique due to its ability to inhibit multiple enzymes in the nucleotide biosynthesis pathway, making it a potent growth inhibitor for various microorganisms.

Biological Activity

6-Azauracil (6-AU) is a pyrimidine analog that has garnered attention for its biological activity, particularly as an inhibitor of enzymes involved in nucleotide biosynthesis. Its mechanism of action primarily involves the inhibition of IMP dehydrogenase and orotidylate decarboxylase, leading to altered nucleotide pools and subsequent effects on transcriptional processes.

This compound acts as a competitive antagonist of uracil and uridine, affecting various microbial and eukaryotic systems. In yeast (Saccharomyces cerevisiae), it inhibits the activity of enzymes responsible for purine and pyrimidine biosynthesis, resulting in reduced levels of ribonucleotides. This reduction significantly impacts transcription elongation, as cells become more dependent on fully functional RNA polymerase II elongation factors for efficient transcription .

Biological Effects

  • Inhibition of Growth :
    • In microbial studies, 6-AU has been shown to inhibit the growth of certain strains like Lactobacillus bulgaricus and Pediococcus cerevisiae, with inhibition reversible by excess uracil .
    • The compound does not significantly affect the growth of uracil-requiring mutants of E. coli, indicating a selective action against specific metabolic pathways .
  • Transcriptional Impact :
    • Studies have demonstrated that mutations in genes encoding RNA polymerase II subunits can lead to increased sensitivity to 6-AU, highlighting its role in transcriptional regulation .
    • The drug has been shown to induce transcription of the PUR5 gene in wild-type yeast, which encodes an enzyme related to IMP dehydrogenase, while elongation-defective mutants exhibit diminished transcriptional activity .
  • Carcinostatic Activity :
    • Research has indicated that this compound exhibits carcinostatic properties in animal models, suggesting potential applications in cancer therapy .

Case Studies

  • Yeast Mutant Screening : A large-scale screening involving nearly 3000 yeast mutants identified 42 strains sensitive to 6-AU. These included mutants lacking known transcription elongation factors and others with defects in unrelated cellular processes. The study concluded that sensitivity often arises from compromised transcription elongation machinery but can also be due to other cellular defects .
  • Microbial Resistance Studies : Investigations into bacterial resistance revealed that certain strains could resist the inhibitory effects of 6-AU due to their metabolic adaptations, providing insights into its pharmacological profile and potential resistance mechanisms .

Data Table: Biological Activity Summary

Aspect Details
Compound Name This compound (6-AU)
Mechanism Inhibits IMP dehydrogenase and

Q & A

Basic Research Questions

Q. How is 6-azauracil utilized to study transcription elongation dynamics in yeast models?

  • Methodological Answer : this compound (6AU) is employed to inhibit transcription elongation by depleting intracellular GTP pools, as it competitively inhibits orotidine 5'-phosphate decarboxylase, a key enzyme in pyrimidine biosynthesis. In yeast studies, researchers expose wildtype or mutant strains (e.g., prp28 mutants) to 6AU-containing media and monitor growth defects or RNA polymerase II stalling via chromatin immunoprecipitation (ChIP) or run-on assays. Slowed transcription in 6AU-sensitive mutants provides insights into spliceosome-transcription coupling .

Q. What are the common synthetic pathways for deriving 1,2,4-triazine derivatives from this compound?

  • Methodological Answer : this compound undergoes chlorination with POCl₃/PCl₅ under reflux to yield 3,5-dichloro-1,2,4-triazine intermediates. Subsequent hydrazinolysis produces dihydrazino derivatives, which are cyclized using bifunctional reagents (e.g., α,β-unsaturated ketones or halogens) to form polyheterocyclic systems like pyrazolines or phthalazinones. Reaction conditions (solvent, temperature, stoichiometry) are critical for regioselectivity, and products are characterized via UV/IR spectroscopy, NMR, and mass spectrometry .

Q. How does this compound serve as a tool to investigate nucleotide pool imbalances in microbial systems?

  • Methodological Answer : Researchers administer 6AU to microbial cultures (e.g., Saccharomyces cerevisiae) and quantify nucleotide levels via HPLC or enzymatic assays. Transcriptional stress responses are analyzed using RNA-seq or qPCR to identify genes sensitive to GTP depletion. Mutant screens (e.g., rpb1 alleles) further reveal genetic interactions with transcription machinery .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms of action across eukaryotic and prokaryotic systems?

  • Methodological Answer : Discrepancies arise from species-specific metabolic pathways (e.g., differences in salvage pathways or enzyme affinities). To address this, researchers conduct comparative studies using:

  • Metabolic flux analysis : Track 6AU incorporation into RNA/DNA via radiolabeled isotopes.
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) for orotate decarboxylase across species.
  • Genetic complementation : Express heterologous enzymes in knockout strains to assess functional conservation .

Q. How can researchers design experiments to evaluate the antioxidant potential of this compound-derived polyheterocyclic compounds?

  • Methodological Answer : Synthesized derivatives (e.g., compounds 8–17 ) are tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Protocols include:

  • Preparing a 0.1 mM DPPH solution in methanol.
  • Incubating test compounds (10–100 µM) with DPPH for 30 min in the dark.
  • Measuring absorbance at 517 nm and calculating IC₅₀ values. Ascorbic acid serves as the positive control. Structure-activity relationships (SAR) are established by correlating substituent effects (e.g., electron-withdrawing groups) with scavenging efficacy .

Q. What statistical approaches are recommended for validating transcriptional profiling data from this compound-treated cells?

  • Methodological Answer : RNA-seq datasets require:

  • Normalization : Use TMM (trimmed mean of M-values) or RPKM to account for library size and transcript length.
  • Differential expression analysis : Apply DESeq2 or edgeR with adjusted p-values (Benjamini-Hochberg correction).
  • Pathway enrichment : Tools like DAVID or GSEA identify GTP depletion-responsive pathways (e.g., ribosome biogenesis). Replicate experiments (n ≥ 3) and report fold changes with 95% confidence intervals .

Q. How can researchers optimize reaction conditions to minimize side products during this compound derivatization?

  • Methodological Answer : Key strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective cyclization.
  • In-line monitoring : Use HPLC or TLC to track reaction progress and quench reactions at optimal conversion points.
  • Purification : Employ flash chromatography or recrystallization to isolate pure products .

Q. Data Interpretation and Reproducibility

Q. What criteria should guide the selection of negative controls in this compound-mediated transcription studies?

  • Methodological Answer : Controls must account for:

  • Nonspecific growth effects : Use uracil/uridine supplementation to confirm 6AU-specific toxicity.
  • Off-target drug interactions : Include strains with mutations in unrelated pathways (e.g., ura3Δ).
  • Vehicle effects : Compare DMSO- or ethanol-treated cells to rule out solvent artifacts .

Q. How can conflicting results regarding this compound’s impact on spliceosome function be reconciled?

  • Methodological Answer : Contradictory findings (e.g., splicing vs. transcription defects) may stem from experimental variables such as:

  • Drug concentration : Low 6AU (50 µg/mL) may mildly stress transcription, while high doses (200 µg/mL) disrupt spliceosome assembly.
  • Time-course designs : Collect samples at multiple timepoints to distinguish primary vs. secondary effects.
  • Splicing-specific assays : Use RT-PCR with exon-junction primers or nanopore sequencing to quantify splicing efficiency .

Q. Ethical and Reporting Standards

Q. What are the best practices for citing synthetic protocols involving this compound to ensure reproducibility?

  • Methodological Answer : Follow ACS or IUPAC guidelines to report:
  • Reagent purity : Specify vendors and grades (e.g., "6AU, Sigma-Aldrich, ≥98%").
  • Instrument parameters : Include NMR frequencies (e.g., ¹H NMR at 400 MHz) and mass spectrometry ionization modes.
  • Data deposition : Upload spectral data to repositories like ChemSpider or PubChem .

Properties

IUPAC Name

2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYSWLZOPCOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060042
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-89-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azauracil
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Record name 6-Azauracil
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Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name 6-AZAURACIL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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